molecular formula C9H7FN4O2 B12278110 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B12278110
M. Wt: 222.18 g/mol
InChI Key: VTJQWTMXXJPACF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties. This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to a carbohydrazide moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbohydrazide
  • 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carbohydrazide
  • 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity. These properties make it more effective in certain biological and chemical applications .

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide

InChI

InChI=1S/C9H7FN4O2/c10-6-3-1-5(2-4-6)7-12-9(16-14-7)8(15)13-11/h1-4H,11H2,(H,13,15)

InChI Key

VTJQWTMXXJPACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NN)F

Origin of Product

United States

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